PubChem: A search on PubChem, a public database of chemicals maintained by the National Institutes of Health (NIH), yields some basic information about the compound, including its chemical structure, formula (C21H16N6O2S2), and a CAS registry number (956958-53-5) []. However, there are no citations for published scientific research on this specific compound listed in PubChem.
XL147, also known as Pilaralisib or SAR245408, is a selective and reversible inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. It specifically targets class I PI3K isoforms, including PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ. This compound has been developed primarily for its potential in treating various solid tumors by inhibiting tumor growth and survival mechanisms associated with the PI3K pathway. The compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 39 nM for PI3Kα, 36 nM for PI3Kδ, and 23 nM for PI3Kγ, while being less potent against PI3Kβ .
Research suggests that N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide and its derivatives exhibit antiproliferative activity against various cancer cell lines []. The exact mechanism of action remains under investigation. However, compounds containing similar structures have been shown to target different cellular processes, including cell cycle progression and DNA replication [].
XL147 functions by competitively binding to the ATP-binding site of the p110 isoforms of the PI3K enzyme. This action prevents the conversion of phosphatidylinositol-4,5-bisphosphate into phosphatidylinositol-3,4,5-trisphosphate, a critical step in the activation of downstream signaling pathways that promote cell growth and survival. The inhibition leads to reduced phosphorylation of key proteins such as AKT and PRAS40, which are vital for cellular proliferation and survival .
In preclinical studies and clinical trials, XL147 has demonstrated significant antitumor activity. It has been shown to inhibit tumor growth in xenograft models representing various cancer types. The drug modulates the PI3K pathway effectively, leading to a reduction in tumor cell proliferation and increased apoptosis. In a Phase I clinical trial involving patients with advanced solid tumors, XL147 exhibited manageable toxicity profiles with dose-limiting adverse events including dermatologic reactions and gastrointestinal issues .
The synthesis of XL147 involves several chemical steps to construct its complex molecular structure. While specific synthetic routes are proprietary, it generally includes:
These methods ensure high purity and bioavailability of the compound, crucial for its therapeutic efficacy .
XL147 is primarily investigated for its applications in oncology as a treatment for solid tumors resistant to conventional therapies. Its ability to inhibit the PI3K pathway makes it a candidate for combination therapies with other anticancer agents. Clinical trials have explored its efficacy in various cancers, including non-small cell lung cancer and breast cancer .
Interaction studies have revealed that XL147 can inhibit cytochrome P450 enzymes such as CYP3A4 and CYP2C9 while inducing CYP1A2. This suggests potential drug-drug interactions when co-administered with medications metabolized by these enzymes. Careful management is required to avoid adverse effects from concomitant use of other drugs that have narrow therapeutic indices .
Several compounds share structural or functional similarities with XL147, particularly in their role as PI3K inhibitors. Here are notable examples:
| Compound Name | Target Isoforms | IC50 (nM) | Unique Features |
|---|---|---|---|
| LY294002 | Pan-PI3K | ~5 | Early synthetic inhibitor; reversible binding |
| ZSTK474 | Pan-PI3K | 16-49 | Strong antitumor effects across various xenografts |
| BGT226 | Pan-PI3K/mTOR | ~10 | Dual inhibition; effective against breast cancer |
| SF1126 | PI3Kα | ~20 | Prodrug formulation enhancing delivery to tumors |
| PI-103 | PI3Kα/mTOR | 11/83 | Dual-targeting mTORC1/2; effective in glioblastoma |
XL147 stands out due to its selective inhibition profile against specific PI3K isoforms while exhibiting a favorable safety profile in clinical settings. Its unique combination of potency and selectivity makes it a promising candidate in targeted cancer therapies .
Irritant